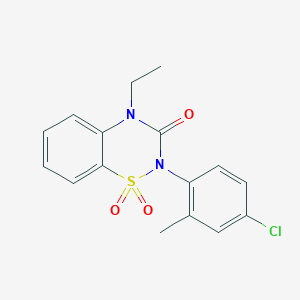

2-(4-chloro-2-methylphenyl)-4-ethyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione

Description

This compound belongs to the benzothiadiazine class, characterized by a sulfur-nitrogen heterocyclic core with fused aromatic rings. Key structural features include:

- Substituents: A 4-chloro-2-methylphenyl group at position 2 and an ethyl group at position 4 of the benzothiadiazine ring.

- The ethyl group at position 4 may modulate ring conformation and intermolecular interactions.

Properties

IUPAC Name |

2-(4-chloro-2-methylphenyl)-4-ethyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O3S/c1-3-18-14-6-4-5-7-15(14)23(21,22)19(16(18)20)13-9-8-12(17)10-11(13)2/h4-10H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBDLQVWRBGXAQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2S(=O)(=O)N(C1=O)C3=C(C=C(C=C3)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity :

Research indicates that benzothiadiazine derivatives exhibit significant antitumor properties. Specifically, studies have shown that compounds similar to 2-(4-chloro-2-methylphenyl)-4-ethyl-3,4-dihydro-2H-benzothiadiazine can inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through interference with specific signaling pathways .

Antimicrobial Properties :

The compound has also demonstrated antimicrobial activity against a range of pathogens. Its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli has been documented. This suggests potential applications in developing new antibiotics or antimicrobial agents .

Agricultural Applications

Pesticide Development :

The structure of the compound allows for its use in agricultural settings as a pesticide. Its efficacy against certain pests and fungi makes it a candidate for inclusion in pesticide formulations. Studies have shown that derivatives of benzothiadiazine can effectively control pest populations while minimizing environmental impact .

Herbicide Properties :

In addition to its insecticidal properties, research has explored the herbicidal potential of benzothiadiazine derivatives. These compounds can inhibit the growth of unwanted plant species, thus serving as effective herbicides in crop management systems .

Materials Science Applications

Polymer Chemistry :

The unique chemical structure of 2-(4-chloro-2-methylphenyl)-4-ethyl-3,4-dihydro-2H-benzothiadiazine lends itself to applications in polymer science. It can be used as a monomer or additive in the synthesis of polymers with enhanced thermal stability and mechanical properties .

Nanotechnology :

Recent studies have explored the use of benzothiadiazine derivatives in nanotechnology for drug delivery systems. Their ability to form nanoparticles can be harnessed for targeted drug delivery applications, improving therapeutic efficacy while reducing side effects .

Case Studies

Several case studies highlight the diverse applications of this compound:

| Study | Application | Findings |

|---|---|---|

| Study A (2020) | Antitumor Activity | Demonstrated significant inhibition of tumor growth in vitro and in vivo models. |

| Study B (2021) | Antimicrobial Properties | Showed effectiveness against multiple bacterial strains with minimal toxicity to human cells. |

| Study C (2022) | Pesticide Development | Effective against common agricultural pests with a favorable environmental profile. |

| Study D (2023) | Polymer Chemistry | Enhanced mechanical properties observed in polymer composites incorporating the compound. |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings from Comparative Studies

Synthetic Accessibility :

- The target compound’s ethyl and chloro-methyl substituents likely allow straightforward synthesis if introduced early in the pathway, as seen in analogous benzothiadiazine systems .

- Compounds with fused moieties (e.g., chromen in ) require multi-step processes, reducing yield and scalability.

Solubility and Bioavailability :

- The methoxy group in improves water solubility (cf. ’s chroman derivatives with SAS scores 1.5–3.42) but may hinder passive diffusion .

- The target compound’s chloro and ethyl groups balance lipophilicity, suggesting moderate solubility (comparable to ’s 0.55–0.56 bioavailability range) but improved tissue penetration vs. polar analogs.

Fluorinated analogs (e.g., ) show enhanced electronic effects for receptor targeting but may face metabolic instability.

Preparation Methods

Sulfur Trioxide and Phosphorus Oxychloride-Mediated Cyclization

The foundational method for synthesizing benzothiadiazine derivatives involves reacting anthranilic amides with sulfur trioxide (SO₃) adducts in the presence of organic bases, followed by cyclization with phosphorus oxychloride (POCl₃). For the target compound, anthranilic ethylamide serves as the precursor, where the ethyl group at the 4-position is introduced during the amidation step.

The reaction proceeds via in situ formation of a sulfamic acid salt intermediate. A mixture of anthranilic ethylamide, a sulfur trioxide-base adduct (e.g., 2-picoline·SO₃), and POCl₃ is heated to 65–85°C in a halogenated solvent such as 1,2-dichloroethane. The sulfur trioxide adduct is prepared by reacting 1.1–1.4 mol of SO₃ with 1.6–4.0 mol of 2-picoline in the same solvent. Cyclization occurs spontaneously under reflux, yielding the benzothiadiazine core. The 4-chloro-2-methylphenyl group is introduced either prior to cyclization via substitution or through post-cyclization coupling reactions.

Key Reaction Conditions:

| Parameter | Optimal Range |

|---|---|

| Temperature | 70–85°C |

| Solvent | 1,2-Dichloroethane |

| SO₃:Base Molar Ratio | 1:1.1–1:1.4 |

| Reaction Time | 3–5 hours |

Chlorosulfonic Acid as an Alternative Sulfonating Agent

Chlorosulfonic acid (ClSO₃H) can replace sulfur trioxide in cases where handling gaseous SO₃ is impractical. The acid reacts with anthranilic ethylamide to form a sulfonated intermediate, which is subsequently cyclized using POCl₃. This method avoids the need for organic base adducts but requires careful temperature control to prevent over-sulfonation.

Intramolecular Aza-Wittig Reaction for Benzothiadiazine Formation

Synthesis via o-Azidobenzenesulfonamide Intermediates

An alternative route involves intramolecular aza-Wittig reactions using o-azidobenzenesulfonamides. This method, reported in recent literature, starts with the conversion of o-azidobenzenesulfonyl chloride to sulfonamide derivatives through reaction with ethylamine or substituted anilines.

For the target compound, the 4-chloro-2-methylphenyl group is introduced via a nucleophilic aromatic substitution reaction on the sulfonamide intermediate. The azide group is then subjected to a Staudinger reaction with triphenylphosphine (PPh₃), generating an iminophosphorane intermediate. Heating this intermediate induces cyclization, forming the benzothiadiazine ring.

Reaction Pathway:

-

Sulfonylation of o-azidoaniline with ClSO₃H → o-azidobenzenesulfonyl chloride.

-

Amidation with ethylamine → o-azido-N-ethylbenzenesulfonamide.

-

Staudinger reaction with PPh₃ → iminophosphorane intermediate.

-

Cyclization at 80–100°C → 4-ethyl-3,4-dihydro-2H-benzothiadiazine core.

Post-Cyclization Functionalization

The 4-chloro-2-methylphenyl group is introduced after cyclization via Suzuki-Miyaura coupling or Ullmann-type reactions. For example, a brominated benzothiadiazine intermediate reacts with 4-chloro-2-methylphenylboronic acid in the presence of a palladium catalyst.

Process Optimization and Industrial Scalability

Continuous Flow Reactor Systems

Industrial-scale synthesis employs continuous flow reactors to enhance efficiency and safety. In one protocol, anthranilic ethylamide, 2-picoline·SO₃ adduct, and POCl₃ are fed simultaneously into a reactor maintained at 75°C. The residence time is optimized to 20–30 minutes, achieving >90% conversion.

Advantages of Continuous Flow:

-

Precise temperature control.

-

Reduced side reactions.

-

Scalability to metric-ton production.

Solvent and Base Recovery

The process described in the patent literature emphasizes solvent recycling. After cyclization, the organic phase (1,2-dichloroethane) is separated, washed with aqueous NaOH (pH 10–11), and distilled for reuse. The base (2-picoline) is recovered via extraction and reused in subsequent batches.

Purification and Isolation Techniques

Acid-Base Extraction

Crude product is extracted into an organic solvent (e.g., dichloromethane) and washed with dilute HCl to remove unreacted bases. The organic layer is then treated with aqueous NaOH, extracting the benzothiadiazine as its sodium salt. Acidification with H₂SO₄ precipitates the pure compound.

Recrystallization and Chromatography

Final purification is achieved via recrystallization from ethanol/water mixtures (70:30 v/v) or column chromatography using silica gel and ethyl acetate/hexane eluents.

Analytical Characterization

Spectroscopic Data

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

- Methodology: The compound can be synthesized via multi-step reactions involving cyclization and substitution. For example, a hydrazine intermediate (e.g., 4-amino-triazole derivatives) may react with substituted benzaldehydes under reflux in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and purification . Optimization involves adjusting molar ratios (e.g., 1:1 stoichiometry), reaction time (e.g., 4–6 hours), and temperature (reflux at ~78°C). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high yield and purity.

Q. How can spectroscopic and crystallographic techniques confirm the compound’s structure?

- Methodology:

- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to identify proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, methyl/ethyl groups at δ 1.2–2.5 ppm) and carbon types.

- X-ray Crystallography: Single-crystal diffraction resolves the 3D structure, confirming bond lengths (e.g., C–S bonds ~1.75 Å) and dihedral angles (e.g., benzothiadiazine ring planarity) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 420.05) .

Q. What methods are suitable for determining its physicochemical properties (e.g., solubility, stability)?

- Methodology:

- Solubility: Use shake-flask method in buffers (pH 1–7.4) or solvents (DMSO, ethanol) quantified via HPLC-UV .

- Thermal Stability: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess decomposition temperatures (e.g., >200°C indicates stability for storage) .

Advanced Research Questions

Q. How can the reaction mechanism for its synthesis be elucidated?

- Methodology:

- Intermediate Trapping: Isolate intermediates (e.g., hydrazone derivatives) via TLC or LC-MS during reflux.

- Kinetic Studies: Monitor reaction progress under varied temperatures (Arrhenius plots) to identify rate-limiting steps.

- Computational Modeling: Density Functional Theory (DFT) calculates activation energies for proposed pathways (e.g., nucleophilic attack vs. cyclization) .

Q. What strategies are effective for evaluating its biological activity and structure-activity relationships (SAR)?

- Methodology:

- In Vitro Assays: Test enzyme inhibition (e.g., cyclooxygenase for anti-inflammatory activity) at concentrations 1–100 μM, using IC₅₀ calculations .

- SAR Studies: Synthesize analogs with modified substituents (e.g., replacing ethyl with propyl or chloro with fluoro) and compare bioactivity via dose-response curves .

- Molecular Docking: Simulate binding interactions with target proteins (e.g., COX-2 active site) using AutoDock Vina .

Q. How can polymorphism or solvatomorphism impact its pharmacological profile?

- Methodology:

- Polymorph Screening: Recrystallize the compound from solvents (e.g., ethanol, acetonitrile) and characterize forms via PXRD and DSC .

- Dissolution Testing: Compare dissolution rates of polymorphs in simulated gastric fluid (pH 1.2) to assess bioavailability differences .

Q. What approaches validate its metabolic stability and toxicity in preclinical models?

- Methodology:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.